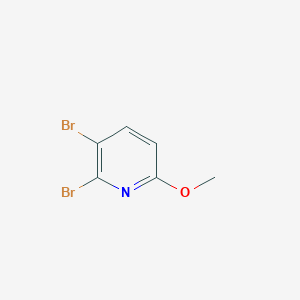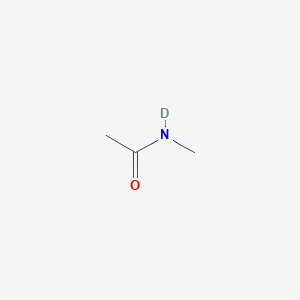
2,3-Dibromo-6-methoxypyridine
Descripción general
Descripción
2,3-Dibromo-6-methoxypyridine is a pyridine derivative . It is used in various chemical reactions and has potential applications in different fields of chemistry .
Molecular Structure Analysis
The molecular formula of 2,3-Dibromo-6-methoxypyridine is C6H5Br2NO . The InChI code for this compound is 1S/C6H5Br2NO/c1-10-5-3-2-4(7)6(8)9-5/h2-3H,1H3 .Chemical Reactions Analysis
The specific chemical reactions involving 2,3-Dibromo-6-methoxypyridine are not explicitly mentioned in the search results .Physical And Chemical Properties Analysis
The molecular weight of 2,3-Dibromo-6-methoxypyridine is 266.92 . It is a solid at room temperature and should be stored under an inert atmosphere at 2-8°C .Aplicaciones Científicas De Investigación
Organic Synthesis: Building Blocks for Complex Molecules
2,3-Dibromo-6-methoxypyridine serves as a versatile building block in organic synthesis. Its reactivity allows for the formation of various functional groups, facilitating the construction of complex molecules. This compound is particularly useful in the synthesis of fluorinated pyridines, which are important in medicinal chemistry due to their unique physical and chemical properties .
Medicinal Chemistry: Drug Development and Synthesis
In medicinal chemistry, 2,3-Dibromo-6-methoxypyridine is utilized for the synthesis of drug candidates. It is a precursor in the preparation of pyridinylimidazole-type p38α mitogen-activated protein kinase inhibitors, which are potential therapeutic agents for inflammatory diseases and neurodegenerative disorders .
Agricultural Chemistry: Synthesis of Agrochemicals
The introduction of halogen atoms into organic compounds is a common strategy in the design of agrochemicals. 2,3-Dibromo-6-methoxypyridine could be employed in the synthesis of novel herbicides and insecticides, leveraging the electron-withdrawing effects of the bromine atoms to enhance biological activity .
Analytical Chemistry: Chromatography and Spectroscopy Standards
In analytical chemistry, 2,3-Dibromo-6-methoxypyridine can be used as a standard or reference compound in chromatographic and spectroscopic methods. Its distinct chemical structure allows for its identification and quantification in complex mixtures, aiding in the analysis of pharmaceuticals and other chemical products .
Safety and Hazards
2,3-Dibromo-6-methoxypyridine is classified under GHS07 for safety . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding inhalation of dust and aerosols, and ensuring adequate ventilation .
Direcciones Futuras
Mecanismo De Acción
Target of Action
It is often used as an intermediate in organic synthesis , suggesting that its targets could be various depending on the specific reactions it is involved in.
Mode of Action
The mode of action of 2,3-Dibromo-6-methoxypyridine is also dependent on the specific reactions it is used in. For instance, it is known to be used in Suzuki–Miyaura coupling reactions , a type of cross-coupling reaction that forms a carbon-carbon bond from a boron compound and a halide using a palladium catalyst .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,3-Dibromo-6-methoxypyridine. For instance, its storage temperature is recommended to be under an inert gas (nitrogen or Argon) at 2-8°C . This suggests that factors such as temperature and exposure to reactive gases can affect its stability and reactivity.
Propiedades
IUPAC Name |
2,3-dibromo-6-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2NO/c1-10-5-3-2-4(7)6(8)9-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBJHXRAOMXXAMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30731835 | |
| Record name | 2,3-Dibromo-6-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30731835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dibromo-6-methoxypyridine | |
CAS RN |
909720-21-4 | |
| Record name | 2,3-Dibromo-6-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30731835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-Fluorophenyl)-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1489469.png)












